molecular formula C8H8F3N B2881979 1-(2,3,5-Trifluorophenyl)ethanamine CAS No. 1270412-86-6

1-(2,3,5-Trifluorophenyl)ethanamine

Cat. No.: B2881979
CAS No.: 1270412-86-6
M. Wt: 175.154
InChI Key: BWQWBXQTHWCBQT-UHFFFAOYSA-N
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Description

1-(2,3,5-Trifluorophenyl)ethanamine is an organic compound with the molecular formula C8H8F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,5-Trifluorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, hydrocarbons

    Substitution: Various substituted phenyl ethanamines

Scientific Research Applications

1-(2,3,5-Trifluorophenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3,5-Trifluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(2,4,5-Trifluorophenyl)ethanamine
  • 1-(3,4,5-Trifluorophenyl)ethanamine
  • 1-(2,3,4-Trifluorophenyl)ethanamine

Comparison: 1-(2,3,5-Trifluorophenyl)ethanamine is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other trifluorophenyl ethanamines. This unique arrangement can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-(2,3,5-trifluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQWBXQTHWCBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC(=C1)F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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